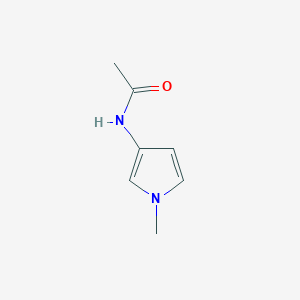

N-(1-Methyl-1H-pyrrol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-methylpyrrol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)8-7-3-4-9(2)5-7/h3-5H,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDFKWYFXDYJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506466 | |

| Record name | N-(1-Methyl-1H-pyrrol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62187-86-4 | |

| Record name | N-(1-Methyl-1H-pyrrol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-1H-pyrrol-3-yl)acetamide typically involves the reaction of 1-methylpyrrole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The purification of the product is often achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1-Methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Cancer Therapy:

Research indicates that N-(1-Methyl-1H-pyrrol-3-yl)acetamide acts as an inhibitor of tubulin polymerization, a mechanism that is crucial in cancer treatment. Compounds that disrupt microtubule dynamics are known for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7 cells, suggesting its potential as a therapeutic agent against cancer .

Neurodegenerative Diseases:

The compound has also been investigated for its role as a selective acetylcholinesterase (AChE) inhibitor, which is relevant in the context of Alzheimer's disease. The design of derivatives based on this compound could lead to new treatments targeting neurodegenerative conditions .

Biological Research

Mechanistic Studies:

Studies have focused on the interactions of this compound with biological macromolecules. Its ability to bind to tubulin suggests it may function similarly to established anticancer agents like colchicine. Mechanistic investigations have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells, reinforcing its therapeutic potential .

Comparative Analysis with Similar Compounds:

The following table highlights some compounds structurally related to this compound and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(pyridin-4-yl)acetamide | Pyridine ring instead of pyrrole | Anti-inflammatory agent |

| N-(1-Methylindol-3-yl)acetamide | Indole ring structure | Potent antitumor activity |

| N-(2-Pyridyl)acetamide | Two nitrogen atoms in heterocycle | Significant α-glucosidase inhibition |

This comparative analysis illustrates the uniqueness of this compound due to its specific nitrogen-containing heterocycle, influencing its chemical reactivity and biological activity.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for developing new materials and catalysts, highlighting its versatility in chemical manufacturing processes .

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved disruption of microtubule formation, leading to apoptosis. The findings suggest that further development could yield effective anticancer therapies .

Case Study 2: Neuroprotective Effects

Another investigation into the compound's potential as an AChE inhibitor revealed promising results in enhancing cognitive function in animal models of Alzheimer's disease. These findings support the hypothesis that modifications of this compound could lead to effective treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

- Ring System : Pyrrole (target compound) vs. pyrazole (analogs). Pyrazoles exhibit greater aromatic stability due to two adjacent nitrogen atoms.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) in analogs 74 and 75 enhance reactivity and yield compared to the methyl-substituted 73. The target compound’s methyl group may similarly influence steric and electronic properties.

Trifluoroacetamide-Pyrrole Hybrid (D-95)

reports (R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide (D-95) :

Comparison :

- Functional Groups : D-95 includes a trifluoroacetamide group, which enhances metabolic stability compared to the simpler acetamide in the target compound.

Benzothiazole-Based Acetamides

lists benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :

Structural Contrasts :

- Aromatic Systems : Benzothiazoles offer planar rigidity, enabling strong π-π interactions in drug-receptor binding, unlike the more flexible pyrrole ring.

- Electron-Withdrawing Effects : The trifluoromethyl group in benzothiazole analogs increases lipophilicity and bioavailability compared to the methyl group in the target compound.

Data Table: Comparative Overview of Acetamide Derivatives

Research Implications and Gaps

- Synthetic Optimization : The high yields of fluorinated and chlorinated pyrazole analogs (74, 75) suggest that halogenation could improve the efficiency of synthesizing the target compound .

- Biological Potential: The trifluoroacetamide group in D-96 and benzothiazole core in highlight strategies to enhance the bioactivity of pyrrole-based acetamides .

- Safety Profiles : While safety data for the target compound are absent, analogs like (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide () demonstrate that substituent choice critically impacts toxicity (e.g., acute oral toxicity: Category 4) .

Biological Activity

N-(1-Methyl-1H-pyrrol-3-yl)acetamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrrole with acetic anhydride or acetyl chloride. The process can be optimized through various catalytic methods to enhance yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Some derivatives of pyrrole compounds have been studied as selective inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

- Antitumor Activity : Research indicates that certain pyrrole derivatives exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization, akin to the action of colchicine .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.52 | Induces apoptosis |

| Anticancer | MCF-7 | 0.34 | Inhibits tubulin polymerization |

| Anticancer | HT-29 | 0.86 | Cell cycle arrest in G2/M phase |

| AChE Inhibition | Human AChE | Varies | Competitive inhibition |

Case Study 1: Antiproliferative Effects

In a study evaluating various pyrrole derivatives, this compound was shown to significantly inhibit the growth of HeLa, MCF-7, and HT-29 cancer cells. The most potent derivative exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating strong antiproliferative activity .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase. This suggests that this compound may serve as a potential lead compound for developing new anticancer agents targeting tubulin dynamics .

Research Findings

Recent studies have highlighted the potential of pyrrole derivatives in drug design. For instance, molecular docking studies have shown favorable interactions between this compound and target enzymes involved in cancer progression, suggesting a promising avenue for therapeutic development .

Q & A

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.